N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a thiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Herbicidal Activity
Compounds with similar structures have been synthesized and evaluated for their herbicidal activities. For instance, derivatives containing thiazole and thiadiazole rings have demonstrated moderate to good selective herbicidal activity against certain plant species. Such findings suggest the potential utility of thiazole-based compounds in agricultural applications to control weed growth without affecting the crops adversely (Liu et al., 2008).
Antitumor and Anticancer Properties
Several studies have focused on synthesizing and testing thiazole and quinazolinone derivatives for their anticancer activities. Compounds structurally similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide have shown broad-spectrum antitumor efficiency against various cell lines, including renal and lung cancer cell lines (Mohamed et al., 2016). This suggests that modifications to the thiazole moiety and incorporation of dimethoxyphenyl groups may contribute to the compound's potential anticancer properties.
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds with thiazole and propanamide components have shown potential as antibacterial and anticandidal agents, indicating the utility of such chemical structures in developing new antimicrobial agents (Dawbaa et al., 2021).
Corrosion Inhibition
Thiazole compounds have been investigated for their role as corrosion inhibitors, particularly for metals like copper in acidic environments. Studies have shown that thiazoles can offer significant protection against corrosion, suggesting potential applications in industrial processes to extend the lifespan of metal components (Farahati et al., 2019).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-17(13-28-21)15-6-9-18(25-2)19(12-15)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNZCPIVVLRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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